molecular formula C20H19N3O4 B270537 Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate

Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate

Cat. No. B270537
M. Wt: 365.4 g/mol
InChI Key: AUGCODGVTPMMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate, also known as E2QC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. E2QC is a member of the quinoline-based carbamates family, which has been extensively studied for their pharmacological properties.

Scientific Research Applications

Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate has been studied extensively for its potential applications in various fields, including cancer therapy, infectious diseases, and neurodegenerative disorders. Several studies have shown that Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate has also been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases. Moreover, Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate has been demonstrated to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and survival. Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity. Additionally, Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate has been shown to modulate the immune system, which may be responsible for its anti-inflammatory and anti-microbial effects.
Biochemical and Physiological Effects:
Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, modulation of the immune system, and neuroprotective effects. Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate has also been shown to have anti-inflammatory and anti-microbial properties, which may be useful in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate is its relatively simple and efficient synthesis method, which makes it a promising candidate for large-scale production. Moreover, Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate is its limited bioavailability, which may restrict its use in certain applications.

Future Directions

There are several possible future directions for the study of Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more potent and selective analogs. Additionally, the development of new methods for enhancing the bioavailability of Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate may expand its potential applications.

Synthesis Methods

The synthesis of Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate involves the reaction of 2-methoxy-4-nitroaniline with quinoline-2-carbonyl chloride in the presence of triethylamine to yield the intermediate compound, which is then treated with ethyl chloroformate to obtain the final product. The synthesis of Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate is a relatively simple and efficient process, making it a promising candidate for large-scale production.

properties

Product Name

Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl N-[2-methoxy-4-(quinoline-2-carbonylamino)phenyl]carbamate

InChI

InChI=1S/C20H19N3O4/c1-3-27-20(25)23-16-11-9-14(12-18(16)26-2)21-19(24)17-10-8-13-6-4-5-7-15(13)22-17/h4-12H,3H2,1-2H3,(H,21,24)(H,23,25)

InChI Key

AUGCODGVTPMMTN-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)OC

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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